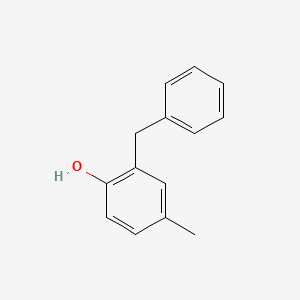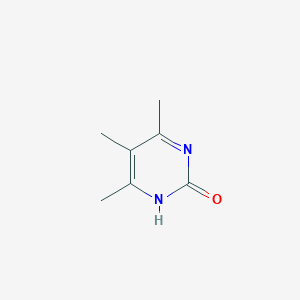
2-Methyl-2H-tetrazole-5-carboxylic acid amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2H-tetrazole-5-carboxylic acid amide is a derivative of tetrazole, a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological and pharmaceutical applications due to their unique structural features and stability . The compound this compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including 2-Methyl-2H-tetrazole-5-carboxylic acid amide, typically involves the use of sodium azide and various organic substrates. One common method involves the reaction of nitriles with sodium azide in the presence of a catalyst such as triethyl orthoformate . Another approach includes the use of isocyanides and aldehydes under specific reaction conditions .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2H-tetrazole-5-carboxylic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted tetrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts. Reaction conditions such as temperature, solvent choice, and reaction time play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-2H-tetrazole-5-carboxylic acid amide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Methyl-2H-tetrazole-5-carboxylic acid amide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing their normal function. For example, tetrazole derivatives have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . The exact pathways and molecular targets may vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
1H-Tetrazole: A basic tetrazole compound with similar structural features but different functional groups.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position, leading to different chemical and biological properties.
2,5-Disubstituted Tetrazoles: Compounds with substituents at both the 2- and 5-positions, offering unique reactivity and applications.
Uniqueness
2-Methyl-2H-tetrazole-5-carboxylic acid amide is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to mimic carboxylic acids while being metabolically stable makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C3H5N5O |
|---|---|
Peso molecular |
127.11 g/mol |
Nombre IUPAC |
2-methyltetrazole-5-carboxamide |
InChI |
InChI=1S/C3H5N5O/c1-8-6-3(2(4)9)5-7-8/h1H3,(H2,4,9) |
Clave InChI |
NPKLEUZCZHISCM-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)C(=O)N |
SMILES canónico |
CN1N=C(N=N1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6'-(diethylamino)-2'-[[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1633012.png)






![17-Acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1633054.png)

![1-Ethyl-3-[2-[2-(3-ethylphenyl)ethoxy]ethyl]benzene](/img/structure/B1633058.png)

